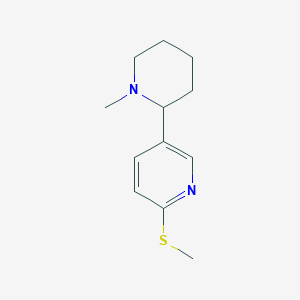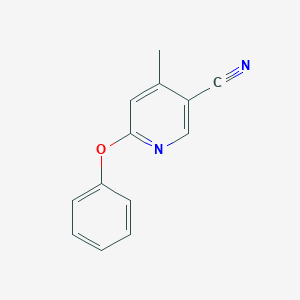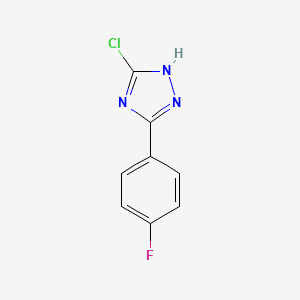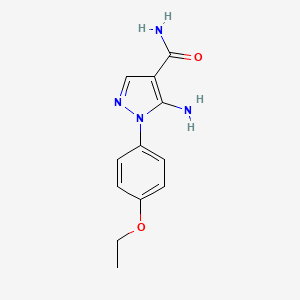
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine is a compound that features a pyridine ring substituted with pyrrolidine groups. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromo-4-methylpyridine with 1-ethylpyrrolidine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced pyridine derivatives.
科学的研究の応用
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine rings can enhance binding affinity to proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
2,5-Dimethylpyrrolidine: A compound with two methyl groups on the pyrrolidine ring.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the pyridine core, allows for diverse interactions and reactivity compared to simpler analogs .
特性
分子式 |
C16H25N3 |
|---|---|
分子量 |
259.39 g/mol |
IUPAC名 |
5-(1-ethylpyrrolidin-2-yl)-4-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-3-18-10-6-7-15(18)14-12-17-16(11-13(14)2)19-8-4-5-9-19/h11-12,15H,3-10H2,1-2H3 |
InChIキー |
AKWDUUPDZNYMBP-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1C2=CN=C(C=C2C)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


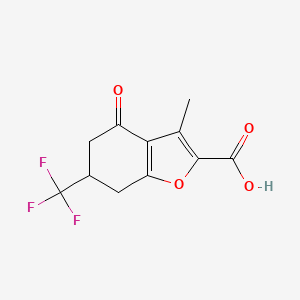
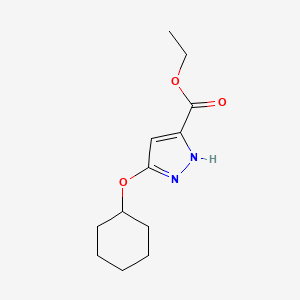
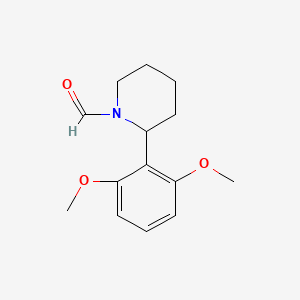



![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
